![molecular formula C12H10N6O8S B14402356 3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 88210-56-4](/img/structure/B14402356.png)
3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes nitration, sulfonation, and amination reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Specific details on the synthesis and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. .
Scientific Research Applications
3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a range of chemical reactions, influencing its biological activity. Specific details on the molecular targets and pathways involved are subject to ongoing research and may vary depending on the application .
Comparison with Similar Compounds
Compared to other similar compounds, 3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to its specific combination of functional groups and structural features. Similar compounds include:
2,4,6-Triamino-1,3,5-trinitrobenzene (TATB): Known for its stability and use in explosives.
2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105): Used in energetic materials with high thermal stability.
3,5-Diamino-4,6-dinitropyridazine-1-oxide:
Properties
CAS No. |
88210-56-4 |
|---|---|
Molecular Formula |
C12H10N6O8S |
Molecular Weight |
398.31 g/mol |
IUPAC Name |
3,5-diamino-2-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N6O8S/c13-5-1-7(14)11(10(2-5)27(24,25)26)16-15-8-3-6(17(20)21)4-9(12(8)19)18(22)23/h1-4,19H,13-14H2,(H,24,25,26) |
InChI Key |
ARCPNIRBCAKPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


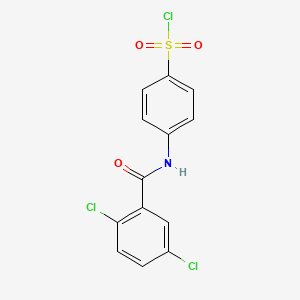

![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)

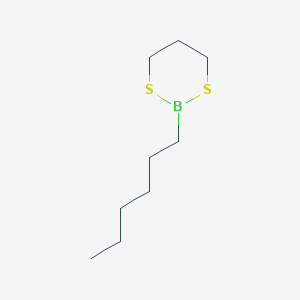
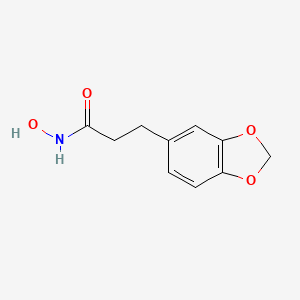
![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)
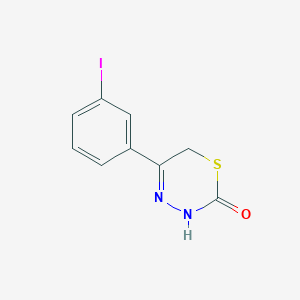
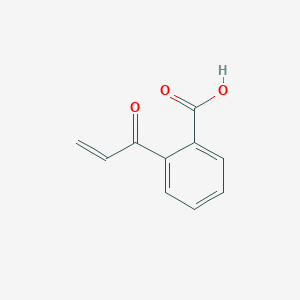
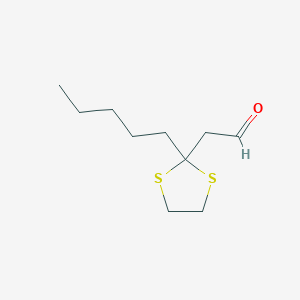
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
